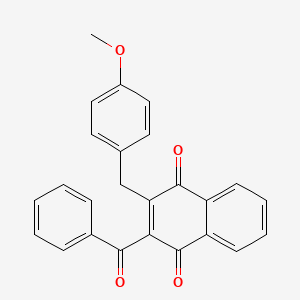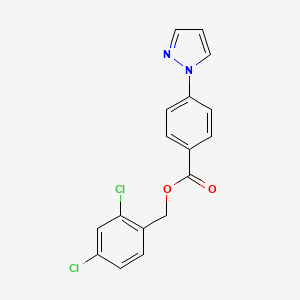![molecular formula C16H18N2O3 B6028990 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6028990.png)
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine involves its ability to bind to the active site of the target enzyme and inhibit its activity. The compound has been found to exhibit both reversible and irreversible inhibition of enzymes, depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine in lab experiments include its potent inhibitory activity against a range of enzymes, its ability to exhibit reversible and irreversible inhibition, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound include its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine. These include the development of more efficient and cost-effective synthesis methods, the study of its pharmacokinetic and pharmacodynamic properties, the evaluation of its potential toxicity and side effects, and the exploration of its therapeutic applications in various fields of medicine. Additionally, further research is needed to elucidate the molecular mechanisms underlying its biological activities and to identify potential drug targets for the development of novel drugs.
Méthodes De Synthèse
The synthesis of 2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine can be achieved through a multistep process involving the reaction of various chemical reagents. The process involves the condensation of 4-methyl-1,3-oxazol-5-amine with benzaldehyde to form the corresponding imine, which is then reduced using sodium borohydride to obtain the amine intermediate. This intermediate is then reacted with 4-nitrophenyl chloroformate to form the corresponding carbamate, which is finally cyclized with morpholine to obtain the target compound.
Applications De Recherche Scientifique
2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and glaucoma.
Propriétés
IUPAC Name |
(2-benzylmorpholin-4-yl)-(4-methyl-1,3-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-15(21-11-17-12)16(19)18-7-8-20-14(10-18)9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNIIRLSNLRHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B6028948.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6028957.png)



![2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6028972.png)
![2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6028975.png)
![3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6028986.png)
amino]methyl}-4-methoxyphenol](/img/structure/B6028991.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6029006.png)
![N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6029009.png)